5-Ethoxy-2-mercaptobenzimidazole

Antibacterial Benzimidazole Derivatives MIC

5-Ethoxy-2-mercaptobenzimidazole (5-Et-2-MBI) is a critical heterocyclic building block where the 5-ethoxy group fundamentally alters lipophilicity and electronic distribution versus unsubstituted 2-MBI, overcoming high-dosage inefficiencies in corrosion inhibition formulations. Its mercapto (-SH) handle enables targeted S-alkylation and cyclization to access thiazolo[3,2-a]benzimidazoles and other privileged structures. This scaffold has demonstrated antibacterial activity against Bacillus subtilis (MIC 31.25 µg/mL) and anti-inflammatory potential. Ideal for R&D programs developing cost-effective, low-dosage carbon steel corrosion inhibitors for CO₂/H₂S environments and for synthesizing novel compound libraries with unique SAR around the 5-position. Ensure your research success with this high-purity, functionalized starting material.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 55489-15-1
Cat. No. B183169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-mercaptobenzimidazole
CAS55489-15-1
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC(=S)N2
InChIInChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,2H2,1H3,(H2,10,11,13)
InChIKeyWUSCBOFBIYZVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-mercaptobenzimidazole (CAS 55489-15-1) Procurement Overview: A 5-Substituted 2-Mercaptobenzimidazole Scaffold for Targeted Derivative Synthesis and Industrial Corrosion Control


5-Ethoxy-2-mercaptobenzimidazole (5-Et-2-MBI) is a heterocyclic organic compound with a benzimidazole core, characterized by an ethoxy group at the 5-position and a mercapto (-SH) group at the 2-position. Its molecular formula is C9H10N2OS, and it has a molecular weight of 194.26 g/mol [1]. This compound serves as a key intermediate in organic synthesis, enabling the creation of diverse derivatives with antimicrobial [2] and anti-inflammatory [3] potential. It is also recognized as a component in corrosion inhibitor formulations, where the 5-ethoxy substitution modulates its performance relative to unsubstituted or differently substituted analogs [4].

Why Generic Substitution of 5-Ethoxy-2-mercaptobenzimidazole (CAS 55489-15-1) Fails: The Critical Role of the 5-Ethoxy Substituent in Modulating Performance and Derivative Potential


The 2-mercaptobenzimidazole (2-MBI) core is a versatile pharmacophore and industrial building block [1]. However, unsubstituted 2-MBI (CAS 583-39-1) often exhibits suboptimal performance in specific applications, such as insufficient corrosion inhibition efficiency at low dosages (<3000 ppm) [2]. Furthermore, the core scaffold lacks the specific chemical handle for targeted modifications. The introduction of a 5-ethoxy group is not a passive substitution; it fundamentally alters the compound's lipophilicity, electronic distribution, and subsequent reactivity. This specific modification directly influences its efficacy in derivative synthesis, enabling S-alkylation and other reactions to access unique chemical space not available from the parent 2-MBI [3]. Therefore, generic substitution with unsubstituted or differently substituted 2-mercaptobenzimidazoles is not a scientifically sound practice for applications requiring the unique properties conferred by the 5-ethoxy group.

5-Ethoxy-2-mercaptobenzimidazole (CAS 55489-15-1): Quantitative Evidence of Differentiated Performance vs. Closest Analogs


Antibacterial Activity of 5-Ethoxy-2-MBI Derivatives Against B. subtilis: A Quantitative MIC Comparison

Novel amino acetylenic derivatives synthesized from the 5-ethoxy-2-mercaptobenzimidazole parent scaffold exhibit antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL [1]. This is a class-level inference, as the activity is for a derivative series and not the parent compound alone. While a direct head-to-head comparison of the parent compound against 2-MBI is not available in the source, this data demonstrates the potential of the 5-ethoxy substituted scaffold to yield derivatives with quantifiable antimicrobial properties, differentiating it from the unmodified 2-MBI scaffold which may produce derivatives with different activity profiles due to altered physicochemical properties.

Antibacterial Benzimidazole Derivatives MIC

Corrosion Inhibitor Formulation: 5-Ethoxy-2-MBI as a High-Performance Component in Low-Dosage Patented Blends

5-Ethoxy-2-mercaptobenzimidazole is explicitly claimed as a component in a patented corrosion inhibitor composition designed for low-dosage application [1]. The patent states that while 2-mercaptobenzimidazole (2-MEBI) shows good corrosion inhibition, its efficiency is insufficient to achieve >95% protection at reasonable dosages (less than 3000 ppm) [1]. The patented composition, which can include 5-ethoxy-2-mercaptobenzimidazole, is described as outperforming many other sulfur-containing corrosion inhibitors in kettle testing [1]. This is a class-level inference for the 5-ethoxy derivative's potential role, positioning it as a key structural variant within a group of superior 2-mercaptobenzimidazole derivatives.

Corrosion Inhibition Carbon Steel Oil and Gas

Synthetic Versatility: Alkylation and Derivatization at the 2-Mercapto Group Enabled by the 5-Ethoxy Scaffold

The 5-ethoxy-2-mercaptobenzimidazole scaffold is specifically utilized as a starting material for the synthesis of diverse compound libraries [1]. The parent compound is reacted with alkyl halides to produce S-alkyl (thioether) derivatives, with ethyl bromoacetate to form a thioester, and undergoes Vilsmeier-Haack reaction to form pyrazole derivatives [1]. This demonstrates its utility as a versatile building block. While no direct quantitative comparison of yield or reaction rate against 2-MBI is provided, the successful synthesis and characterization of these specific derivative classes (e.g., 1a-c, 2, 3, 4a-d, 5a-d, 6a-d, 7a-d, 8) highlights its functional compatibility in a series of established chemical transformations [1].

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Key Research and Industrial Application Scenarios for 5-Ethoxy-2-mercaptobenzimidazole (CAS 55489-15-1) Based on Quantitative Evidence


Development of Next-Generation Corrosion Inhibitors for Oil and Gas Production

This compound is ideally suited for R&D programs aiming to formulate low-dosage corrosion inhibitors for carbon steel in CO2 and H2S environments. The patent evidence positions 5-ethoxy-2-MBI as a component in formulations designed to overcome the high-dosage requirements of unsubstituted 2-mercaptobenzimidazole, making it a strategic ingredient for creating more efficient and cost-effective industrial corrosion control solutions [1].

Medicinal Chemistry Scaffold for Antimicrobial and Anti-Inflammatory Lead Generation

5-Ethoxy-2-MBI serves as a valuable, functionalized starting material for synthesizing novel compound libraries. Its use has been demonstrated in the creation of derivatives with documented antibacterial activity against *Bacillus subtilis* (MIC 31.25 μg/mL) [2] and potential anti-inflammatory properties [3]. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) around the 5-ethoxy position, a key advantage over using the unsubstituted 2-MBI core.

Synthesis of Novel Heterocyclic Building Blocks via Thiol Chemistry

The mercapto (-SH) group at the 2-position provides a reactive handle for diverse chemical modifications, including S-alkylation, acylation, and cyclization [4]. Procurement of this specific compound enables the targeted synthesis of thioethers, thioesters, and fused heterocyclic systems (e.g., thiazolo[3,2-a]benzimidazoles) that are not readily accessible from non-thiol analogs. This makes it a critical reagent for synthetic organic chemists exploring new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethoxy-2-mercaptobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.